

NU5455: A Comparative Analysis of Efficacy in Tumor Versus Normal Tissues

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Compound of Interest

Compound Name: NU5455

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Introduction

NU5455 is a novel and highly selective oral inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2] This guide provides a comprehensive comparison of **NU5455**'s efficacy in tumor versus normal tissues, supported by experimental data. It aims to offer an objective resource for researchers and professionals in oncology and drug development.

Efficacy of NU5455 in Combination with Radiotherapy

NU5455 has been shown to preferentially sensitize tumor tissues to radiotherapy, with a less pronounced effect on surrounding normal tissues. This differential effect is particularly evident in hypoxic tumors, which are often resistant to radiation.

Quantitative Data Summary: Radiosensitization

Cell Line/Tissue	Treatment	Sensitization Enhancement Ratio (SER) / Effect	Finding	Reference
Tumor Cells				
Calu-6 (human lung cancer)	NU5455 + Radiation	Increased γ H2AX and 53BP1 foci	Significant inhibition of DNA DSB repair.	[1]
A549 (human lung cancer)	NU5455 + Radiation	Increased γ H2AX and 53BP1 foci	Significant inhibition of DNA DSB repair.	[1]
MCF7 (human breast cancer)	NU5455 (1 μ M, 24h) + IR	2.4-fold SER	Significant radio-enhancement.	[1]
HCT116 (human colorectal cancer)	NU5455 (1 μ M) + IR	Significant radiosensitizing effect	[1]	
Hypoxic Tumor Cells (in vivo)	NU5455 + Radiation	More pronounced inhibitory effect	Preferential sensitization of chronically hypoxic cancer cells.	[3][4][5][6]
Normal Cells/Tissues				
Normal Mouse Lung	NU5455 + Radiotherapy	No significant influence on acute DNA damage or late radiation-induced fibrosis	Preferential augmentation of radiotherapy on tumors.	[1][2][7][8]
Human Non-cancer Cell Lines	NU5455 + IR	1.5- to 2.3-fold SER	Moderate radiosensitization	[1]

Mouse Normal Fibroblast Cell Lines	NU5455 + IR	1.5- to 2.0-fold SER	Moderate radiosensitization	[1]
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Efficacy of NU5455 in Combination with Chemotherapy

The therapeutic window of **NU5455** in combination with chemotherapy appears to be dependent on the mode of administration of the chemotherapeutic agent.

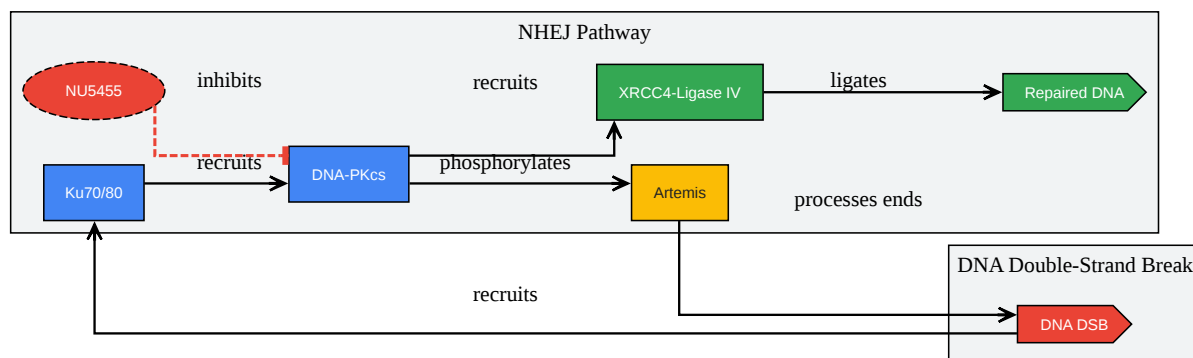
Quantitative Data Summary: Chemosensitization

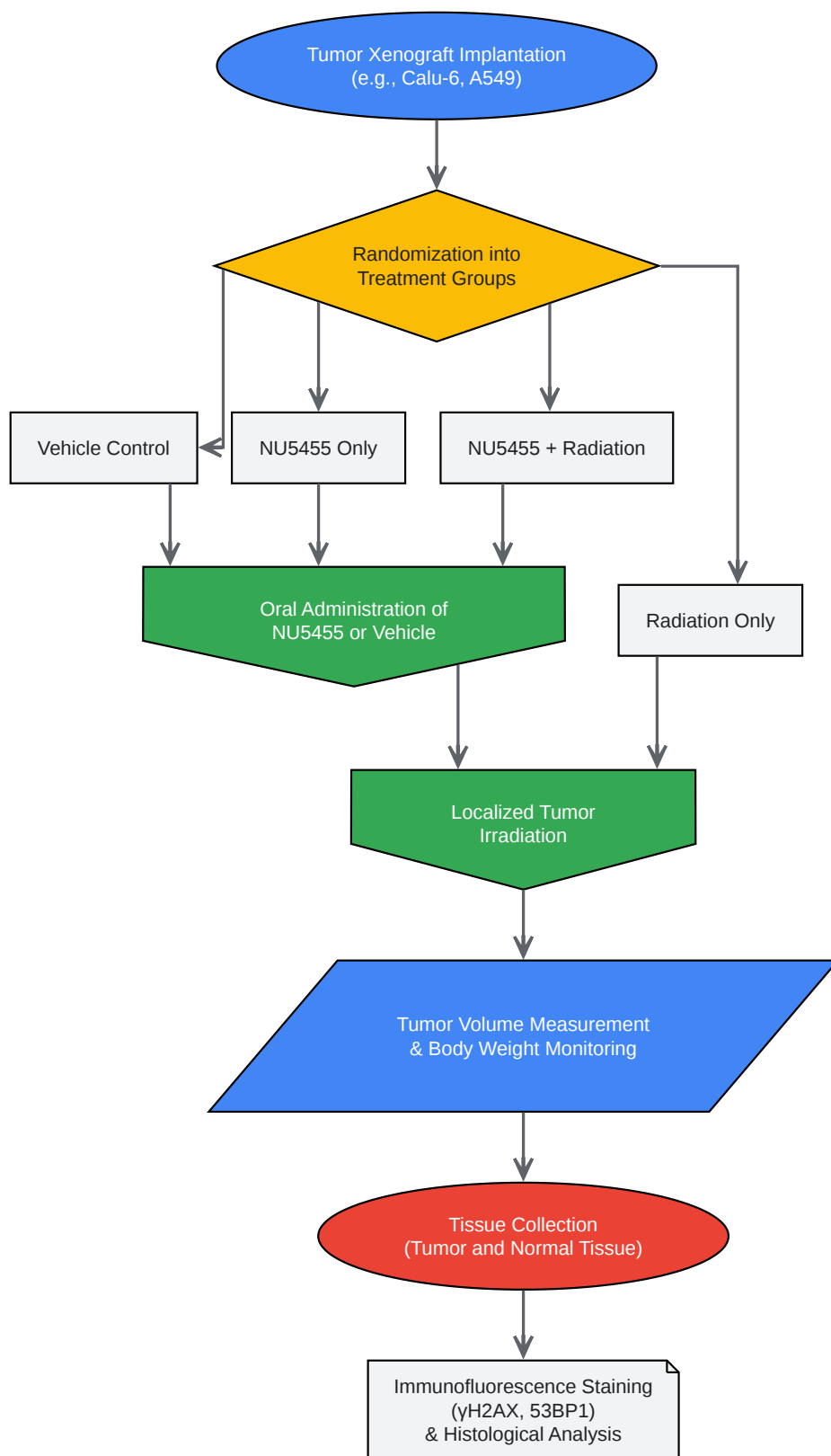
Cell Line/Tissue	Treatment	Fold Enhancement of Cytotoxicity (LD80)	Finding	Reference
Tumor Cells				
Huh7 (human liver cancer)	NU5455 (1 μ M) + Doxorubicin	3.5-fold	Significant sensitization.	[1][8][9]
SJSA-1 (human osteosarcoma)	NU5455 (1 μ M) + Etoposide	4.1-fold	Significant sensitization.	[1][8][9]
HCT116, Hep3B, Huh7	NU5455 (1 μ M) + Doxorubicin	3.1- to 5.1-fold	Significant sensitization.	[1][9]
Normal Tissues (in vivo)				
Systemic Administration	NU5455 + Etoposide (parenteral)	Increased toxicity	Narrow therapeutic index.	[1][2][7][8]
Localized Administration	NU5455 + Doxorubicin (drug-eluting beads)	No adverse effect	Enhanced local tumor activity without increased systemic toxicity.	[1][2][7][8]

Signaling Pathway and Experimental Workflow

DNA Double-Strand Break Repair and **NU5455** Inhibition

The following diagram illustrates the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair and the point of inhibition by **NU5455**.





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Phone: (601) 213-4426

Email: info@benchchem.com